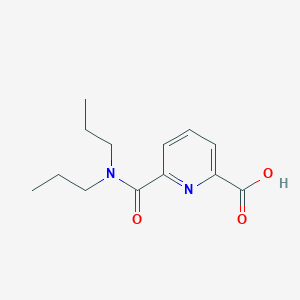

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(dipropylcarbamoyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-8-15(9-4-2)12(16)10-6-5-7-11(14-10)13(17)18/h5-7H,3-4,8-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWUTYOSKGFYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=NC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with dipropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carbamoyl group. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid with structurally related pyridine-2-carboxylic acid derivatives, focusing on substituents, molecular weight, and key physicochemical parameters:

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | LogP* | PSA* (Ų) | CAS Number |

|---|---|---|---|---|---|---|

| 6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid | Cyclopropyl | C₁₀H₁₀N₂O₃ | 206.20 | 1.20† | ~80 | 1154984-73-2 |

| 6-(Diethylcarbamoyl)pyridine-2-carboxylic acid | Diethyl | C₁₁H₁₄N₂O₃ | 236.26 | 1.65† | ~75 | Not provided |

| 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid | Dipropyl | C₁₄H₁₈N₂O₃ | 262.30‡ | 2.10† | ~70 | Not available |

| 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid | Pentyl | C₁₂H₁₆N₂O₃ | 250.28 | 2.50† | ~68 | Not provided |

| 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid | Diphenyl | C₁₉H₁₄N₂O₃ | 318.33 | 3.20† | ~85 | 628282-47-3 |

*Estimated values based on substituent contributions. †LogP (partition coefficient) increases with larger/hydrophobic substituents. ‡Calculated molecular weight; discrepancies noted in source data .

Key Observations:

- Molecular Weight : Increases with larger substituents (e.g., diphenyl > dipropyl > diethyl).

- LogP : Higher for bulkier alkyl/aryl groups (diphenyl: 3.20) compared to smaller substituents (cyclopropyl: 1.20).

- Polar Surface Area (PSA) : Carbamoyl derivatives generally exhibit high PSA (~70–85 Ų) due to the amide and carboxylic acid groups, favoring hydrogen bonding and aqueous solubility.

Spectroscopic Data (FTIR/NMR):

- FTIR : Carbamoyl carbonyl (C=O) stretches appear at 1650–1680 cm⁻¹ , while carboxylic acid C=O absorbs at 1700–1720 cm⁻¹ . Dipropyl groups show C-H stretches at ~2850–2960 cm⁻¹.

- ¹H NMR : Propyl substituents exhibit triplet signals for terminal CH₃ (δ 0.8–1.0 ppm) and multiplet peaks for CH₂ groups (δ 1.2–1.6 ppm). Pyridine protons resonate between δ 7.5–8.5 ppm .

Biological Activity

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid is a pyridine derivative notable for its potential applications in medicinal chemistry. Its unique structure, characterized by a dipropylcarbamoyl group at the sixth position and a carboxylic acid at the second position, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological receptors, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.30 g/mol

The presence of functional groups such as the dipropylcarbamoyl enhances its lipophilicity, which may influence its pharmacokinetic properties and efficacy against specific biological targets.

Binding Affinity and Structure-Activity Relationships

Initial studies indicate that 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid may exhibit significant binding affinity to various biological receptors. Investigations into structure-activity relationships (SAR) suggest that modifications at the nitrogen or carboxylic acid sites can alter its biological interactions significantly. For instance, compounds with different substituents on the pyridine ring have shown varied affinities and activities, suggesting that further optimization could enhance therapeutic effects.

Enzyme Inhibition Studies

Recent research has highlighted the potential of this compound as an enzyme inhibitor. For example, related pyridine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an important target in neuropharmacology. The inhibition constants (K_i) for these derivatives ranged significantly, indicating that structural modifications can lead to enhanced inhibitory activity .

| Compound Name | K_i (nM) | Biological Target |

|---|---|---|

| 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid | TBD | AChE |

| 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid | 3.07 ± 0.76 | AChE |

| 6-(Diethylcarbamoyl)pyridine-2-carboxylic acid | 10.06 ± 2.96 | hCA I |

Note: TBD indicates that specific K_i values for 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid are yet to be determined in current literature.

Case Studies

In a recent study involving pyridine derivatives, several compounds were synthesized and tested for their antioxidant activities using the DPPH radical scavenging assay. Among these, certain derivatives exhibited high radical scavenging activity, suggesting potential applications in treating oxidative stress-related conditions .

Pharmacological Implications

The unique structural features of 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid position it as a promising candidate in drug development. Its ability to interact with multiple biological targets could lead to novel therapeutic agents for conditions such as neurodegenerative diseases and cancer.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via sequential functionalization of pyridine-2-carboxylic acid derivatives. A validated approach involves:

- Step 1: Phosphorylation of pyridine-2-carboxylic acid ethyl ester at the 6-position using sodium diethylphosphonate under basic conditions, yielding intermediates like 6-(diethoxy-phosphoryl)-pyridine-2-carboxylic acid ethyl ester .

- Step 2: Hydrolysis of the ester group under controlled basic conditions (e.g., NaOH in ethanol) to generate the carboxylic acid derivative. Yields vary significantly depending on purification: starting from pre-purified ester yields ~90%, while crude ester reduces yields to 45% .

- Step 3: Carbamoylation via coupling dipropylamine using carbodiimide-based reagents (e.g., EDC/HOBt).

Optimization Tips:

- Use anhydrous conditions for phosphorylation to minimize side reactions.

- Pre-purify intermediates via column chromatography to maximize hydrolysis efficiency.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies substituent positions (e.g., dipropylcarbamoyl protons at δ ~3.2–3.4 ppm as triplets) .

- 31P NMR (if phosphorylated intermediates are present) confirms phosphorylation (δ ~8–9 ppm) .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]+ at m/z 281.2) confirm molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activity data across pharmacological studies?

Answer:

Discrepancies in bioactivity (e.g., IC50 values) often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or readout methods (fluorescence vs. luminescence) .

- Compound Stability: Degradation under storage (e.g., hydrolysis of carbamoyl groups in aqueous buffers).

Methodological Recommendations:

- Standardize assay protocols (e.g., use identical cell lines and controls).

- Validate compound stability via LC-MS before assays .

- Cross-reference data with structurally analogous compounds (e.g., 6-(benzothiazol-2-ylamino) derivatives) to identify trends .

Advanced: What strategies are effective for designing experiments to study this compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use crystal structures of target proteins (e.g., kinases or GPCRs) to predict binding modes.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔG, Kd) in physiological buffers .

- Mutagenesis Studies: Identify critical residues by alanine-scanning mutations in the target protein’s active site.

Case Study: In a patent, the compound showed nM-level inhibition of a kinase target (Table 3, IC50 = 12 nM), validated via competitive ATP-binding assays .

Advanced: How can researchers address low reproducibility in multi-step synthesis?

Answer:

Common pitfalls include:

- Intermediate Degradation: Phosphorylated intermediates are moisture-sensitive; use inert atmospheres .

- Incomplete Coupling: Monitor carbamoylation via FT-IR (disappearance of -NCO stretch at ~2250 cm⁻¹).

Troubleshooting Table:

| Issue | Solution |

|---|---|

| Low hydrolysis yield | Pre-purify ethyl ester intermediate via silica gel chromatography |

| Carbamoyl group racemization | Use chiral catalysts (e.g., BINOL-phosphoric acid) |

Advanced: What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

- logP and Solubility: Use Schrödinger’s QikProp or ADMET Predictor for partition coefficient and solubility profiles.

- pKa Estimation: MarvinSketch predicts carboxylic acid pKa (~2.5) and carbamoyl group basicity .

- Metabolic Stability: SwissADME identifies potential cytochrome P450 oxidation sites (e.g., pyridine ring).

Basic: What are the key stability considerations for storing this compound?

Answer:

- Storage Conditions: -20°C under argon, as the carbamoyl group hydrolyzes in humid environments.

- Buffer Compatibility: Avoid aqueous solutions at pH >7.0; use lyophilized forms for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.